REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])/[CH:4]=[CH:5]/[CH3:6].CN(C)C(=N)N(C)C.[N+:16]([CH3:19])([O-:18])=[O:17]>C(OC(=O)CC(C)=O)C>[CH3:1][O:2][C:3](=[O:7])[CH2:4][CH:5]([CH3:6])[CH2:19][N+:16]([O-:18])=[O:17]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(\C=C\C)=O
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)=N)C
|
Name
|
|
Quantity
|
9.14 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(CC(=O)C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 24 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the reaction solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
24 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(C[N+](=O)[O-])C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.6 mmol | |
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |